molecular formula C20H26N4O4 B2787547 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2176069-77-3

3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2787547
CAS RN: 2176069-77-3
M. Wt: 386.452
InChI Key: FJSAGAWOOGLJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole was achieved via a multistep pathway starting from 2-phenylindole . Another example is the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which was obtained in good yield by aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of 4-Piperidinone, 3-methyl-1-(phenylmethyl)- was analyzed using a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization have been reported .


Physical And Chemical Properties Analysis

The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis .

Scientific Research Applications

Synthesis of Other Compounds

This compound can be used in the synthesis of other complex compounds. For instance, it has been used in the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one .

Biological Activities

Compounds with a piperidin-4-one nucleus, which is present in this compound, have been found to have diverse biological activities. These include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .

Antiviral Activity

Indole derivatives, which are structurally similar to this compound, have been found to have antiviral activity . This suggests that “3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione” may also have potential as an antiviral agent.

Anti-Inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory activity . This compound, due to its structural similarity, may also have potential in this area.

Anticancer Activity

The piperidin-4-one nucleus in this compound has been associated with anticancer activity . Therefore, this compound could potentially be used in cancer research or treatment.

Antimicrobial Activity

Compounds with a piperidin-4-one nucleus have been found to have antimicrobial activity . This suggests that “3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione” could potentially be used in the development of new antimicrobials.

Mechanism of Action

A study on the chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor has been reported . The compounds were screened in vitro to test their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .

Future Directions

The future directions of research on this compound could involve further exploration of its potential as a NLRP3 inhibitor . Additionally, the development of new synthetic routes and the investigation of its physical and chemical properties could be areas of future research.

properties

IUPAC Name

3-methyl-1-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-21-18(25)14-24(20(21)27)17-6-8-23(9-7-17)19(26)15-2-4-16(5-3-15)22-10-12-28-13-11-22/h2-5,17H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSAGAWOOGLJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

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